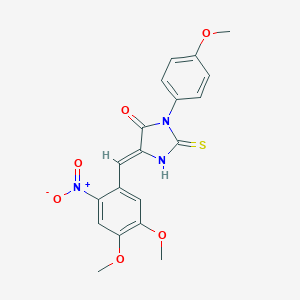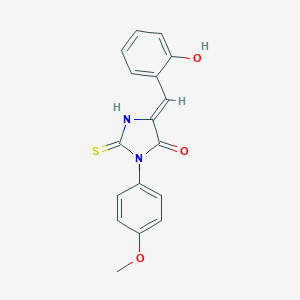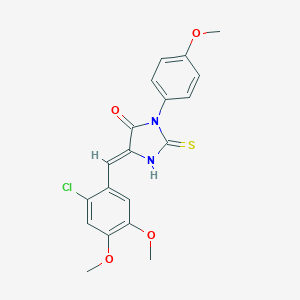![molecular formula C25H17ClN2O4S B307061 2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B307061.png)
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate, also known as EOTB, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of specific enzymes or proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of cancer and other diseases. In addition, this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. This compound also exhibits a range of biological activities, making it a useful tool for studying various cellular processes. However, there are also limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate. One area of interest is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop drugs with improved efficacy and reduced side effects. Another area of interest is the investigation of the mechanism of action of this compound. By understanding how this compound exerts its biological activities, researchers may be able to identify new targets for drug development. Finally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique structure and biological activities make it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate involves the reaction of 2-ethoxy-4-formylphenyl 4-chlorobenzoate with 3-oxo[1,3]thiazolo[3,2-a]benzimidazole-2-carboxylic acid hydrazide in the presence of acetic acid. The reaction yields this compound as a yellow solid with a high yield. The purity of this compound can be further increased by recrystallization.
Aplicaciones Científicas De Investigación
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that this compound exhibits antitumor, anti-inflammatory, and antibacterial activities. This compound has also been found to inhibit the growth of cancer cells and reduce the expression of inflammatory cytokines. These properties make this compound a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Propiedades
Fórmula molecular |
C25H17ClN2O4S |
|---|---|
Peso molecular |
476.9 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H17ClN2O4S/c1-2-31-21-13-15(7-12-20(21)32-24(30)16-8-10-17(26)11-9-16)14-22-23(29)28-19-6-4-3-5-18(19)27-25(28)33-22/h3-14H,2H2,1H3/b22-14- |
Clave InChI |
QNZBULOUMDUNEK-HMAPJEAMSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC(=O)C5=CC=C(C=C5)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC(=O)C5=CC=C(C=C5)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)


![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)




![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)